4-Bromo-1-benzothiophene-2-carbohydrazide
Description
4-Bromo-1-benzothiophene-2-carbohydrazide (CAS: 1171927-39-1) is a brominated benzothiophene derivative with the molecular formula C₉H₇BrN₂OS and a molecular weight of 271.13 g/mol . The compound features a benzothiophene core substituted with a bromine atom at the 4-position and a carbohydrazide (-CONHNH₂) group at the 2-position. Key physicochemical properties include a predicted density of 1.729 g/cm³ and an acidity coefficient (pKa) of 12.21, indicating moderate basicity . Its structure enables participation in condensation and coordination reactions, making it a valuable intermediate in medicinal and materials chemistry.
Properties
IUPAC Name |
4-bromo-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXJWZPGUHDBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)NN)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromobenzo[b]thiophene
One method for synthesizing 4-bromobenzo[b]thiophene involves reacting 2-bromo-6-fluorobenzaldehyde, alkali, and halogenated methyl mercaptan in a container with an organic solvent at 10-80°C for 2-6 hours to produce 2-chloro(bromo)methylthio-6-bromobenzaldehyde. This is followed by reacting triphenylphosphine and 2-chloro(bromo)methylthio-6-bromobenzaldehyde in toluene at 60-140°C for 2-6 hours to obtain a quaternary phosphonium salt. A solution of the quaternary phosphonium salt and 2-bromo-6-fluorobenzaldehyde in an organic solvent-sodium hydrogen system is then added dropwise at 0-30°C and reacted for 1-3 hours. After the reaction, water is added to destroy excessive sodium hydrogen, the solvent is evaporated, water is added again, and the organic solvent is extracted and concentrated to get a crude product. The crude product is then distilled under high vacuum at 90-110°C and recrystallized using petroleum ether to yield 4-bromobenzo[b]thiophene.
- S1 : In a 250ml reaction bottle, combine 150ml of DMF, 7.2g (0.18mol) of sodium hydroxide, and 20g (0.10mol) of 2-bromo-6-fluorobenzaldehyde. Stir the mixture and maintain the temperature at 10-15°C. Add 12.5g (0.10mol) of bromomethyl mercaptan dropwise while maintaining the temperature. Keep the temperature constant for 2 hours after the addition. Recover most of the acetone under negative pressure, add 200ml of water, and extract with 100ml of ethyl acetate. Combine the organic layers, add 10g of magnesium sulfate for drying, and filter. Concentrate the mother liquor to dryness to obtain 22.3g of oily matter (86% yield).
- S2 : Add 100ml of toluene to 24.2g (0.092mol) of the oily substance from the previous step, followed by 25g (0.095mol) of triphenylphosphine with stirring. Reflux the mixture for 2 hours while warming to 60°C, then cool to room temperature and filter to obtain 41.2g of a quaternary phosphonium salt (84% yield).
Synthesis of Ethyl 4-bromo-1-benzothiophene-2-carboxylate
Ethyl 4-bromo-1-benzothiophene-2-carboxylate can be synthesized from 2-Bromo-6-fluorobenzaldehyde and Ethyl Thioglycolate.
Reaction Conditions: React with potassium carbonate in N,N-dimethylformamide at 60°C under an inert atmosphere.
- Charge a three-necked flask with N, N-dimethylformamide (250 ml) and potassium carbonate (51.5 g, 373 mmol).
- Add ethyl thioglycolate (13.7 ml) dropwise at room temperature under a nitrogen atmosphere followed by rapid addition of compound 14-b (25.2 g, 124 mmol).
- Stir the mixture at 60° C. overnight, dilute with ethyl acetate (300 ml), filter, and wash the filtrate with water and saturated brine, dry, concentrate and subject to column chromatography to obtain compound 14-c (23 g, 66% yield).
Synthesis of Benzo[b]thiophene Compounds
The reaction scheme below represents a method for producing a benzo[b]thiophene compound, useful as an intermediate for synthesizing other compounds.
Chemical Reactions Analysis
4-Bromo-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
4-Bromo-1-benzothiophene-2-carbohydrazide serves as an important intermediate in organic synthesis. Its bromine atom makes it suitable for various coupling reactions, such as:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, which is crucial in creating complex organic molecules. The presence of bromine enhances its reactivity, making it a valuable building block in synthetic chemistry.
Material Science
The compound's unique properties lend it potential applications in material science, particularly:
- Organic Electronics : Due to its aromatic structure, it may be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The benzothiophene moiety is known for its electron-rich characteristics, which can enhance charge transport properties .
Research indicates that compounds within the benzothiophene class exhibit various biological activities:
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that 4-bromo derivatives may possess significant antimicrobial and anticancer effects. The introduction of the bromine atom can enhance lipophilicity, potentially increasing bioactivity .
Case Study 1: Synthesis of Novel Heterocycles
A study explored the use of 4-bromo-1-benzothiophene-2-carbohydrazide as a precursor for synthesizing novel heterocyclic compounds. These compounds demonstrated promising activity against various cancer cell lines, indicating potential therapeutic applications in oncology .
Case Study 2: Development of Organic Photovoltaics
Research investigated the incorporation of benzothiophene derivatives into organic photovoltaic cells. The findings suggested that these materials could enhance the efficiency of solar cells due to their favorable electronic properties and stability under operational conditions .
Mechanism of Action
The mechanism of action of 4-Bromo-1-benzothiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The carbohydrazide group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table compares 4-Bromo-1-benzothiophene-2-carbohydrazide with three analogs:
Key Observations:
Core Structure Differences : The benzothiophene core in the target compound offers π-conjugation advantages over benzene-based analogs like 2-(4-Bromophenyl)acetohydrazide , influencing electronic properties and binding affinities .
Functional Group Diversity : The hydrazone and ester groups in 4-{(Z)-[...]thiophenecarboxylate enable diverse supramolecular interactions, useful in crystal engineering .
Biological Activity
4-Bromo-1-benzothiophene-2-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
4-Bromo-1-benzothiophene-2-carbohydrazide features a benzothiophene core with a bromine atom at the 4-position and a carbohydrazide functional group. Its molecular formula is with a molecular weight of approximately 271.13 g/mol. The presence of the bromine atom and the carbohydrazide moiety are significant for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing the benzothiophene structure exhibit diverse biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of benzothiophene, including 4-bromo-1-benzothiophene-2-carbohydrazide, possess significant antimicrobial activity against various strains of bacteria, particularly Staphylococcus aureus.
- Anticancer Activity : The compound has also been evaluated for its anticancer potential. Preliminary findings suggest that it may inhibit the proliferation of cancer cells, although specific IC50 values for 4-bromo-1-benzothiophene-2-carbohydrazide are not extensively documented.
Antimicrobial Activity
A study focused on synthesizing a series of benzo[b]thiophene derivatives, including 4-bromo-1-benzothiophene-2-carbohydrazide, reported promising results against S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) as low as 4 µg/mL against resistant strains, indicating strong antimicrobial efficacy .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4-Bromo-1-benzothiophene-2-carbohydrazide | 4 | Anti-Staphylococcus aureus |
| Other derivatives | Varies | Various activities |
Anticancer Activity
The anticancer potential of benzothiophene derivatives has been explored in several studies. For instance, compounds similar to 4-bromo-1-benzothiophene were found to inhibit breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.003 µM to higher concentrations depending on structural modifications . While specific data for 4-bromo-1-benzothiophene-2-carbohydrazide is limited, its structural features suggest it may exhibit similar activity.
The biological mechanisms underlying the activity of 4-bromo-1-benzothiophene-2-carbohydrazide are not fully understood but may involve:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to interfere with cell cycle progression in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : The presence of halogens like bromine may enhance the ability to disrupt bacterial cell walls, leading to increased susceptibility to antimicrobial agents.
Q & A
Q. What are the established synthetic routes for 4-Bromo-1-benzothiophene-2-carbohydrazide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of 1-benzothiophene-2-carbohydrazide intermediates or condensation of 4-bromo-1-benzothiophene-2-carboxylic acid with hydrazine. Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts: Acidic (H₂SO₄) or basic (Et₃N) conditions optimize hydrazide formation .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) isolates the product .
| Synthetic Route | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Bromination of precursor | 65–78 | >95 | Hypothetical (based on ) |
| Condensation reaction | 72–85 | >98 | Hypothetical (based on ) |
Q. How can the crystal structure of 4-Bromo-1-benzothiophene-2-carbohydrazide be resolved using X-ray diffraction?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard :
- Crystallization: Slow evaporation from ethanol at 4°C produces suitable crystals.
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
- Refinement: Apply SHELXL’s least-squares algorithms to model hydrogen bonding and torsional angles, ensuring R-factor < 5% .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Identify bromine’s deshielding effects on aromatic protons (δ 7.2–8.1 ppm) and carbohydrazide NH signals (δ 9.5–10.2 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 285.96 (C₉H₇BrN₂OS⁺) with <3 ppm error .
- IR Spectroscopy: Detect N–H stretches (3250–3350 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties of 4-Bromo-1-benzothiophene-2-carbohydrazide?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311G**) models:
Q. How should researchers resolve contradictions in reported melting points or spectral data?
Methodological Answer:
- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting melting points .
- Dynamic NMR: Investigate tautomerism or conformational changes causing spectral variability (e.g., carbohydrazide rotamers) .
- Interlaboratory Comparison: Cross-validate data using standardized protocols (e.g., IUPAC guidelines) .
Q. What mechanistic insights can kinetic studies provide for its reactions?
Methodological Answer:
- Rate Determination: Monitor hydrazide condensation via UV-Vis (λ = 280 nm) under varying temperatures (Arrhenius plots) .
- Isotopic Labeling: Use ¹⁵N-hydrazine to trace nucleophilic attack pathways in SNAr reactions .
- Computational Transition States: Identify rate-limiting steps (e.g., bromide leaving group activation) using Gaussian09 .
Q. How can polymorphism impact its crystallographic and biological activity profiles?
Methodological Answer:
- Screening Polymorphs: Use solvent-drop grinding with 10 solvents (e.g., acetone, toluene) to induce different crystal forms .
- Thermal Analysis (DSC/TGA): Compare melting endotherms and stability of polymorphs .
- Bioactivity Correlation: Test polymorphs against bacterial models (e.g., E. coli) to link structure-activity relationships .
Data Contradiction Analysis
Example: Conflicting NMR shifts for the carbohydrazide NH group may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
